![molecular formula C27H23F3N4O5S B10852495 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-p yrazolo[1,5-a]indolium trifluoromethanesulfonate](/img/structure/B10852495.png)
4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-p yrazolo[1,5-a]indolium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate is a novel organic compound known for its unique chemical properties and potential applications across various fields. This compound is of particular interest due to its complex molecular structure, which provides a wide range of chemical reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate typically involves multi-step organic reactions. Key steps often include the formation of pyrazolo[1,5-a]indole core, followed by specific substitutions and additions to introduce the dimethylaminobenzyliden, nitro, and phenyl groups. Common reagents used in these synthetic processes include dimethylformamide (DMF), nitrobenzene, and trifluoromethanesulfonic acid, under controlled temperature and pressure conditions to ensure high yields and purity.
Industrial Production Methods: For industrial-scale production, optimization of these synthetic routes is crucial. This often involves the use of continuous flow reactors, catalysts to accelerate reaction rates, and advanced purification techniques like recrystallization and chromatography. These methods ensure the efficient production of the compound with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles and electrophiles like halogens, alkylating agents under controlled pH and temperature conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. Common products include reduced or oxidized derivatives, various substituted pyrazoloindolium salts, and complex organic frameworks that retain the core structure of the initial compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new organic materials and dyes.
Biology: In biological research, it is used as a probe to study molecular interactions and cellular processes, thanks to its fluorescent properties.
Medicine: Potential medicinal applications include its use as a pharmacophore in the design of new drugs targeting specific cellular pathways.
Industry: In the industrial sector, it finds applications in the production of advanced polymers, sensors, and as a catalyst in various chemical reactions.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors, leading to modulation of biological pathways. Key pathways involved include signal transduction cascades and redox reactions, influencing cellular functions such as growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrazoloindolium compounds, 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate stands out due to its distinct combination of functional groups, which confer unique reactivity and properties. Similar compounds include other substituted pyrazolo[1,5-a]indolium salts, each with different substituents that alter their chemical behavior and applications.
This uniqueness makes 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate a compound of great interest for further research and application development.
Eigenschaften
Molekularformel |
C27H23F3N4O5S |
|---|---|
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(Z)-(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate |
InChI |
InChI=1S/C26H23N4O2.CHF3O3S/c1-27(2)20-11-9-18(10-12-20)15-22-23-16-21(30(31)32)13-14-24(23)29-26(22)17-25(28(29)3)19-7-5-4-6-8-19;2-1(3,4)8(5,6)7/h4-17H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
CKJNKVUCIFATCQ-UHFFFAOYSA-M |
Isomerische SMILES |
C[N+]1=C(C=C\2N1C3=C(/C2=C/C4=CC=C(C=C4)N(C)C)C=C(C=C3)[N+](=O)[O-])C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] |
Kanonische SMILES |
C[N+]1=C(C=C2N1C3=C(C2=CC4=CC=C(C=C4)N(C)C)C=C(C=C3)[N+](=O)[O-])C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


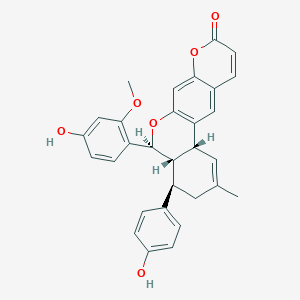
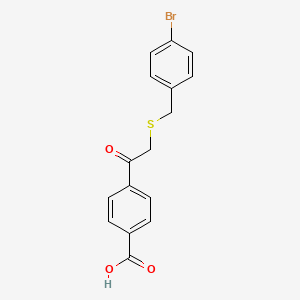
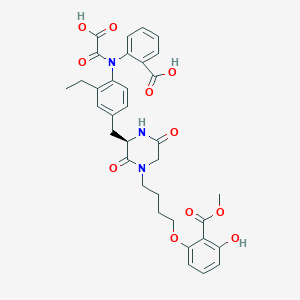

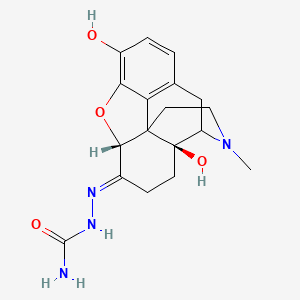
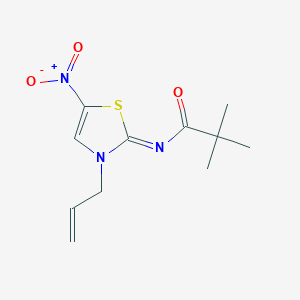
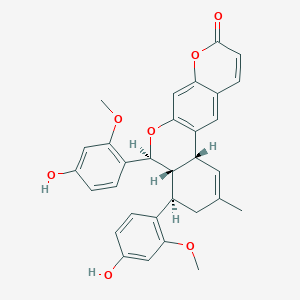
![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852450.png)

![1-[2-((S)-4-Phenyl-cyclohex-3-enyl)-ethyl]-4-pyridin-2-yl-piperazine](/img/structure/B10852469.png)
![N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852478.png)


![2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1-[(E)-4-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]benzimidazol-1-yl]but-2-enyl]benzimidazole](/img/structure/B10852503.png)
